![molecular formula C14H14N4O2S B2728592 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1003987-71-0](/img/structure/B2728592.png)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains several functional groups, including an ethoxy group, a benzothiazole ring, a methyl group, a pyrazole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and pyrazole rings would add rigidity to the structure, while the ethoxy and carboxamide groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide could undergo hydrolysis, and the benzothiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like carboxamide could increase its solubility in polar solvents .科学的研究の応用
Amyloid Imaging in Alzheimer's Disease
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, a compound within the class of radioligands, has shown promising application in amyloid imaging for Alzheimer's disease. Radioligands like PIB and FDDNP are instrumental in visualizing amyloid plaques in the brain through PET scans, offering a breakthrough in early detection and the evaluation of antiamyloid therapies in Alzheimer's disease patients. This innovative technique underlines the compound's potential in contributing to understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain (Nordberg, 2007).
Carcinogen Biomarkers in Tobacco and Cancer Research
The compound's structural motif is reflected in the broader category of benzothiazole derivatives, which includes metabolites used as biomarkers for investigating tobacco and cancer. This research avenue helps understand the carcinogenic impact of tobacco consumption by measuring urinary carcinogen metabolites, thereby facilitating the study of cancer causation and exposure to environmental tobacco smoke. Such applications underscore the importance of benzothiazole derivatives in developing strategies for cancer prevention and harm reduction (Hecht, 2002).
Supramolecular Chemistry and Material Science
Benzothiazole derivatives, by extension, have been pivotal in supramolecular chemistry and material science. For instance, benzene-1,3,5-tricarboxamide derivatives, incorporating benzothiazole structural units, demonstrate the ability to form one-dimensional, nanometer-sized structures stabilized by hydrogen bonding. This property is exploited in nanotechnology, polymer processing, and biomedical applications, showcasing the versatility and potential of benzothiazole-based molecules in creating advanced materials with specific functionalities (Cantekin, de Greef, & Palmans, 2012).
Development of Anticancer Agents
Furthermore, the Knoevenagel condensation reaction, involving compounds with benzothiazole moieties, has been instrumental in synthesizing molecules with significant anticancer activity. This reaction's versatility in creating a library of biologically active molecules highlights the potential of benzothiazole derivatives in drug discovery, particularly in developing novel anticancer therapeutics. Such compounds, derived from benzothiazole, exhibit a range of activities against various cancer targets, indicating their critical role in future oncological treatments and research (Tokala, Bora, & Shankaraiah, 2022).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-3-20-9-4-5-10-12(8-9)21-14(16-10)17-13(19)11-6-7-15-18(11)2/h4-8H,3H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGAGJHGLQNDDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。